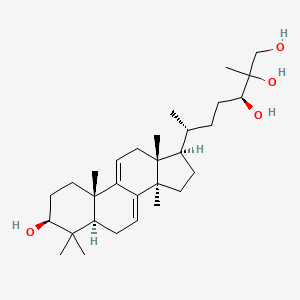

Ganoderiol A

Description

Contextualization within the Lanostane (B1242432) Triterpenoid (B12794562) Class

Ganoderiol A belongs to the lanostane-type triterpenoids, a major class of secondary metabolites widely found in nature. encyclopedia.pubnih.gov Triterpenoids are complex molecules derived from a 30-carbon precursor, squalene (B77637). nih.gov The lanostane skeleton is a defining feature of triterpenoids isolated from Ganoderma species. encyclopedia.pub These compounds are characterized by a tetracyclic structure, and variations in the side chain and functional groups lead to a vast diversity of molecules, including this compound. encyclopedia.pubnih.gov

The biosynthesis of lanostane triterpenoids, including this compound, follows the mevalonate (B85504) (MVA) pathway. scielo.org.mxscirp.org This intricate process begins with acetyl-CoA and proceeds through several enzymatic steps to produce lanosterol (B1674476), the precursor to all ganoderic acids and related compounds. scielo.org.mxmdpi.com The final steps involve a series of oxidation, reduction, and other modifications that result in the specific structure of this compound. encyclopedia.pub

Overview of Ganoderma Species as a Source for this compound

The primary natural source of this compound is fungi belonging to the genus Ganoderma, particularly the species Ganoderma lucidum. ekb.egchemfaces.comoup.com Known for over two millennia in traditional Asian medicine, Ganoderma species are recognized for producing a wealth of bioactive compounds. nih.govrsc.org The fruiting bodies of G. lucidum are the specific part of the fungus from which this compound was first isolated. chemfaces.comoup.com

Ganoderma is a genus of polypore fungi, often referred to as shelf mushrooms or bracket fungi, which are characterized by their double-walled basidiospores. ekb.egnih.gov While there are many species within this genus, G. lucidum remains the most studied for its triterpenoid content. rsc.org Research has also identified this compound in other Ganoderma species, such as Ganoderma sinense. acs.org

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C30H50O4 | chemfaces.comnih.gov |

| Molecular Weight | 474.7 g/mol | nih.gov |

| IUPAC Name | 5α-lanosta-7,9(11)-dien-3β,24,25,26-tetraol | oup.com |

| Class | Lanostane Triterpenoid | nih.govontosight.ai |

| Primary Source | Ganoderma lucidum | chemfaces.comoup.com |

Current Academic Significance and Research Trajectory of this compound

Initially isolated in 1986, this compound continues to be a subject of academic interest. nih.gov Current research is largely focused on elucidating its biological activities and potential mechanisms of action. Studies have investigated its effects on various cellular processes.

For instance, research has explored the role of a this compound-enriched extract in suppressing the migration and adhesion of highly metastatic breast cancer cells (MDA-MB-231). chemfaces.comnih.govresearchgate.net These studies suggest that the extract may inhibit the FAK-SRC-paxillin signaling pathway and downregulate the expression of Rho GTPases like RhoA, Rac1, and Cdc42, which are crucial for cell motility. chemfaces.comnih.govresearchgate.net It is important to note that these findings pertain to an extract containing this compound and other related compounds. nih.gov

The ongoing research trajectory for this compound and other Ganoderma triterpenoids involves a deeper exploration of their bioactivities and the complex biosynthetic pathways that produce them. researchgate.net Understanding these pathways could pave the way for enhanced production of these compounds for further study. scirp.org The intricate structures of these triterpenoids and their potential biological activities ensure that they will remain a significant area of natural product research. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23-25,31-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,24+,25+,27-,28-,29+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEFPSOTFFVAQJ-OBGNTNONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106518-61-0 | |

| Record name | Ganoderiol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GANODERIOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH91L4SN2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Purification, and Advanced Analytical Characterization of Ganoderiol a

Methodologies for Ganoderiol A Extraction from Biological Matrices

The initial step in studying this compound involves its extraction from the fungal matrix. This process is critical as it influences the final yield and purity of the compound.

Solvent extraction is the most fundamental and widely used method for obtaining this compound. The choice of solvent is paramount and is dictated by the polarity of the target compound.

Ethanol (B145695) Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are commonly extracted with ethanol. tandfonline.comnih.gov In one method, a 95% (v/v) aqueous ethanol solution was used under heating reflux. nih.govplos.org This is often followed by a concentration step to remove the solvent. nih.govplos.org

Chloroform (B151607) and Water Partitioning: Following the initial ethanol extraction, the concentrated extract is often partitioned between chloroform and water. tandfonline.com This liquid-liquid extraction step helps to separate compounds based on their differential solubility in the two immiscible phases, with the triterpenoids, including this compound, typically partitioning into the chloroform layer. tandfonline.com

Other Solvents: While ethanol is common, other solvents like methanol (B129727), acetone, and ether, or mixtures thereof, can also be employed for the extraction of triterpenes from Ganoderma species. google.com

The selection of the solvent system is a critical factor that is often optimized to enhance the extraction efficiency of triterpenoids.

To maximize the recovery of this compound, various extraction parameters can be optimized. Response surface methodology (RSM) is a statistical technique that has been employed to determine the optimal conditions for extracting triterpenoids from Ganoderma lucidum. nih.gov

Key parameters that are often optimized include:

Solvent Concentration: The percentage of ethanol in an aqueous solution can significantly impact the extraction yield. For instance, studies have explored varying ethanol concentrations to maximize triterpenoid (B12794562) recovery. nih.gov

Extraction Time: The duration of the extraction process is another crucial variable. Longer extraction times may increase the yield but can also lead to the degradation of sensitive compounds. nih.gov

Temperature: Heat-assisted extraction (HAE) can improve the solubility and diffusion of the target compounds, thereby increasing the extraction yield. nih.gov Optimized temperatures, such as 90.0 °C, have been reported for triterpenoid extraction. nih.gov

Ultrasonic Power: Ultrasound-assisted extraction (UAE) is an advanced technique that utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency in a shorter time. nih.govipb.pt

One study found that the optimal conditions for heat-assisted extraction of triterpenoids were an extraction time of 78.9 minutes, a temperature of 90.0 °C, and an ethanol concentration of 62.5%. nih.gov For ultrasound-assisted extraction, the optimal conditions were found to be 40 minutes, 100.0 W of ultrasonic power, and an 89.5% ethanol concentration. nih.gov

| Extraction Method | Optimized Parameters | Resulting Triterpene Content |

| Heat-Assisted Extraction (HAE) | Time: 78.9 min, Temperature: 90.0 °C, Ethanol: 62.5% | Not explicitly stated for this compound alone |

| Ultrasound-Assisted Extraction (UAE) | Time: 40 min, Power: 100.0 W, Ethanol: 89.5% | 435.6 ± 21.1 mg g⁻¹ of total triterpenes |

Solvent-Based Extraction Techniques

Chromatographic and Spectroscopic Approaches for this compound Isolation and Elucidation

Following extraction, a series of chromatographic and spectroscopic techniques are employed to isolate this compound from the complex mixture of extracted compounds and to elucidate its precise chemical structure.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of this compound. tandfonline.com It offers high resolution and is capable of separating structurally similar triterpenoids.

Column Chromatography: The crude extract is often first subjected to column chromatography over silica (B1680970) gel. nih.govplos.org A gradient of solvents, such as dichloromethane-methanol, is used to elute different fractions. nih.govplos.org

Reversed-Phase HPLC: For finer purification, reversed-phase HPLC (RP-HPLC) is commonly used. tandfonline.comnih.gov Columns such as Lobar RP-8 or RP-18 are employed, with mobile phases typically consisting of methanol-water mixtures. tandfonline.com A study detailing the purification of a this compound-enriched extract utilized an Agilent Zorbax SB-C18 column. plos.org

Preparative Thin-Layer Chromatography (PTLC): In some instances, preparative thin-layer chromatography is used as a final purification step to yield pure this compound. tandfonline.com

The combination of these chromatographic techniques allows for the isolation of this compound with a high degree of purity, which is essential for accurate structural analysis and biological activity studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H-NMR spectrum shows characteristic signals for methyl groups, methylene (B1212753) groups, and methine groups, including those attached to hydroxyl groups. tandfonline.com

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum reveals the number of carbon atoms and their chemical shifts, indicating the types of functional groups present. The spectrum of this compound shows 30 distinct carbon signals, consistent with its molecular formula. tandfonline.comresearchgate.net

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

The following table summarizes some of the key NMR spectral data for this compound. tandfonline.com

| Atom | ¹³C-NMR (δc) | ¹H-NMR (δH, multiplicity, J in Hz) |

| 3 | 78.1 | 3.25 (dd, J=5.0, 10.5) |

| 7 | 116.6 | 4.34 |

| 11 | 121.0 | 5.32 |

| 18 | 16.0 | 0.57 (s) |

| 19 | 19.0 | 1.01 (s) |

| 21 | 20.1 | 0.92 (d, J=6.2) |

| 24 | 77.2 | - |

| 25 | 74.8 | - |

| 26 | 69.3 | - |

| 27 | 28.8 | 1.11 (s) |

| 28 | 28.9 | 0.98 (s) |

| 29 | 16.6 | 0.88 (s) |

| 30 | 25.9 | 0.88 (s) |

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the precise molecular formula of this compound. For this compound, the molecular formula was determined to be C₃₀H₅₀O₄ based on the high-resolution mass spectrum, which showed a molecular ion peak (M+) at m/z 474.3740 (calculated for C₃₀H₅₀O₄: 474.3709). tandfonline.com

Tandem Mass Spectrometry (MS/MS): In conjunction with HPLC (LC-MS/MS), this technique can be used to identify and characterize this compound in complex mixtures. plos.org The fragmentation pattern of the molecule in the mass spectrometer provides a unique "fingerprint" that aids in its identification.

The use of these advanced analytical techniques in a concerted manner is essential for the unambiguous isolation, purification, and structural characterization of this compound, paving the way for further investigation into its biological properties.

Other Spectroscopic Techniques in this compound Analysis

Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), a range of other spectroscopic techniques are instrumental in the comprehensive characterization of this compound. These methods provide complementary information about its electronic properties, functional groups, and stereochemistry.

Ultraviolet (UV) Spectroscopy Ultraviolet spectroscopy is a key technique for identifying the presence of chromophores, which are parts of a molecule that absorb UV or visible light. In this compound, the heteroannular diene system within its lanostane (B1242432) skeleton is a significant chromophore. The UV spectrum of this compound, typically recorded in methanol or ethanol, shows an absorption maximum (λmax) that is characteristic of the 5α-lanosta-7,9(11)-diene structure. tandfonline.com This feature is consistently reported in studies involving the isolation and identification of this compound and related triterpenoids. tandfonline.comnih.gov For instance, the UV spectrum of this compound was found to be similar to that of ganoderic acid Y, confirming the presence of this specific diene system. tandfonline.com Similarly, a compound identified as this compound triacetate also exhibited a UV spectrum characteristic of a heteroannular diene system. nih.govresearchgate.net

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound provides direct evidence for its key structural features. A prominent broad absorption band is typically observed in the region of 3350-3492 cm⁻¹, which is indicative of the presence of hydroxyl (-OH) groups. tandfonline.comnih.gov The absence of strong absorptions in the carbonyl region (around 1700 cm⁻¹) in the IR spectrum of this compound confirms that the oxygen atoms are present as hydroxyls rather than ketones or carboxylic acids. tandfonline.com

| Spectroscopic Technique | Observed Feature | Structural Interpretation | Reference |

|---|---|---|---|

| Ultraviolet (UV) Spectroscopy | Absorption maximum (λmax) similar to ganoderic acid Y | Presence of a heteroannular 7,9(11)-diene system | tandfonline.com |

| Infrared (IR) Spectroscopy | Broad absorption band at ~3350 cm⁻¹ | Presence of hydroxyl (-OH) groups | tandfonline.com |

| Infrared (IR) Spectroscopy | Absence of strong carbonyl absorption (~1700 cm⁻¹) | Confirmation of hydroxyls over ketone/carboxyl groups | tandfonline.com |

| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of polarized light | Provides information on the molecule's chirality and absolute configuration | nih.govwikipedia.org |

Development of Quantitative and Qualitative Analytical Methods for this compound Research

The advancement of research on this compound relies on robust analytical methods for its detection (qualitative analysis) and measurement (quantitative analysis) in complex mixtures, such as extracts from Ganoderma species. kuleuven.beintrac.org High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have become the cornerstone techniques for this purpose. nih.govnih.gov

Qualitative Analysis Qualitative analysis aims to identify the presence of this compound in a sample. This is typically achieved by comparing the retention time and mass spectral data of a peak in the sample chromatogram with that of a purified reference standard. jasco-global.com

High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a common method. A reversed-phase C18 column is frequently used for the separation of triterpenoids. researchgate.netjfda-online.com The identification of this compound is tentatively made by matching the retention time with a standard. The UV spectrum captured by the DAD, showing the characteristic absorption of the conjugated diene system, provides further evidence for its identity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification, LC is coupled with a mass spectrometer. nih.gov An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used to generate ions. nih.govplos.org The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which should match the calculated exact mass of this compound (C₃₀H₅₀O₄, molecular weight 474.7 g/mol ). plos.orgnih.gov Further confirmation is obtained through tandem mass spectrometry (MS/MS), where the fragmentation pattern of the parent ion is compared to that of the standard, providing a structural fingerprint. plos.orgnih.gov

Quantitative Analysis Quantitative analysis determines the concentration of this compound in a sample. This is crucial for standardizing extracts and understanding the compound's distribution in different Ganoderma species or under various cultivation conditions.

HPLC-DAD/UV: The most common method for quantification is HPLC with UV or DAD detection. researchgate.netresearchgate.net The method involves creating a calibration curve by plotting the peak area of a series of known concentrations of a purified this compound standard against the concentration. jasco-global.com The concentration of this compound in an unknown sample is then determined by interpolating its peak area on this curve. jasco-global.comresearchgate.net For accurate quantification, the method must be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For instance, a validated reverse-phase HPLC method for ganoderic acids used a C18 column with a gradient of acetonitrile (B52724) and aqueous acetic acid, with detection at 252 nm or 254 nm. researchgate.netjfda-online.com

LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices or at low concentrations, LC-MS/MS is the preferred method. nih.gov Quantification is performed in selected reaction monitoring (SRM) mode, where the instrument is set to detect a specific precursor-to-product ion transition unique to this compound. nih.gov This technique minimizes interferences from other co-eluting compounds, leading to more accurate and reliable quantification. nih.gov

| Technique | Purpose | Typical Column | Mobile Phase Example | Detection Method | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | Qualitative & Quantitative | Reversed-Phase C18 | Gradient of acetonitrile and 0.1% aqueous acetic acid | Diode Array Detector (DAD) at ~252 nm | nih.govresearchgate.net |

| LC-MS | Qualitative | Reversed-Phase C18 (e.g., Agilent Zorbax SB-C18) | Gradient of acetonitrile and water with formic acid | ESI or APCI Mass Spectrometry (Full Scan) | nih.govplos.org |

| LC-MS/MS | Qualitative & Quantitative | Reversed-Phase C18 (e.g., Agilent Zorbax XDB C18) | Isocratic or gradient (e.g., acetonitrile/water/formic acid) | Triple Quadrupole MS (SRM mode) | plos.orgnih.gov |

Biosynthesis and Metabolic Pathways of Ganoderiol a

Elucidation of the Mevalonate (B85504) Pathway as the Primary Precursor Route

The biosynthesis of Ganoderiol A is fundamentally rooted in the mevalonate (MVA) pathway, a critical metabolic route for the production of isoprenoids and sterols in eukaryotes. mdpi.comthescipub.comnih.gov This pathway begins with the simple two-carbon unit, acetyl-CoA. nih.govmdpi.com Through a series of enzymatic reactions, acetyl-CoA is converted into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org

The initial steps involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is considered a rate-limiting step in the pathway. mdpi.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. nih.gov Two molecules of IPP and one molecule of DMAPP are then condensed to form the 15-carbon molecule, farnesyl pyrophosphate (FPP), which serves as the direct precursor for triterpenoid (B12794562) synthesis. nih.govnih.gov Isotope labeling experiments have confirmed that the entire carbon skeleton of these triterpenoids is derived from this pathway. nih.govjmb.or.kr

Key Enzymatic Steps in this compound Formation

Following the formation of FPP, a series of dedicated enzymatic reactions channels this precursor toward the synthesis of the complex lanostane (B1242432) skeleton and its subsequent modification into this compound. This process involves cyclization and extensive oxidation.

Squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, catalyzes the first committed step in sterol and triterpenoid biosynthesis. scielo.org.mxwikipedia.org This enzyme performs a head-to-head reductive dimerization of two farnesyl pyrophosphate (FPP) molecules to produce the 30-carbon, linear hydrocarbon squalene. frontiersin.orgwikipedia.orgscirp.org This reaction is crucial as it diverts the flow of isoprenoid precursors away from other metabolic fates and specifically toward the formation of triterpenes. scielo.org.mx The gene encoding SQS in Ganoderma lucidum has been cloned and characterized, and its expression levels are correlated with the production of triterpenoids. jmb.or.kr

The linear squalene molecule undergoes epoxidation to form (S)-2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SE). nih.gov This epoxide is the substrate for lanosterol (B1674476) synthase (LS), a type of oxidosqualene cyclase (OSC). scirp.orgscirp.org Lanosterol synthase performs one of the most complex known single enzymatic reactions, catalyzing a series of protonation, cyclization, and rearrangement steps to transform the linear 2,3-oxidosqualene (B107256) into the tetracyclic structure of lanosterol. scielo.org.mxwikipedia.org Lanosterol is the foundational skeleton for all ganoderic acids, including this compound. nih.govscielo.org.mxscirp.org The functional importance of this enzyme has been demonstrated through genetic engineering; the overexpression of the homologous LS gene in G. lingzhi resulted in a significant increase in the accumulation of both lanosterol and total ganoderic acids. nih.gov

The conversion of the basic lanosterol skeleton into the diverse array of over 150 known ganoderic acids is accomplished through extensive post-cyclization modifications. nih.govnih.gov These modifications, which include a series of oxidation, reduction, and acylation reactions, are primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYP450s). nih.govnih.govscirp.org These enzymes are responsible for introducing oxygen atoms into the lanostane structure, creating the various hydroxyl and carboxyl groups that define specific compounds like this compound. scirp.org

Genomic analysis of G. lucidum has revealed a large number of CYP450 genes that are believed to be involved in triterpenoid biosynthesis. scirp.orgresearchgate.net Functional characterization of some of these enzymes has begun to shed light on their specific roles. For instance, the enzyme CYP512U6 from G. lucidum has been shown to hydroxylate ganoderic acids at the C-23 position. nih.gov In another study, heterologous expression of the G. lucidum gene cyp5150l8 in yeast resulted in the production of 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA) from lanosterol, demonstrating its role in C-26 oxidation. nih.gov The specific combination of CYP450 enzymes acting on the lanosterol precursor ultimately determines the final structure of this compound.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate; a rate-limiting step in the MVA pathway. mdpi.com |

| Farnesyl Diphosphate Synthase | FPS | Catalyzes the formation of farnesyl pyrophosphate (FPP) from IPP and DMAPP. nih.gov |

| Squalene Synthase | SQS | Catalyzes the reductive dimerization of two FPP molecules to form squalene. frontiersin.orgscielo.org.mx |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.gov |

| Lanosterol Synthase | LS | Catalyzes the cyclization of 2,3-oxidosqualene to form the lanosterol skeleton. scielo.org.mxscirp.org |

| Cytochrome P450 Monooxygenases | CYP450s | Catalyze various oxidative modifications of the lanosterol skeleton to produce this compound. nih.govscirp.org |

Function of Lanosterol Synthase (LS) in Initial Cyclization

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, controlled at the genetic level by various transcription factors and global regulators. These elements respond to developmental cues and environmental signals to modulate the expression of the biosynthetic pathway genes.

A key global regulator of secondary metabolism in fungi is the methyltransferase LaeA. nih.govfrontiersin.orgnih.gov In ascomycete fungi, LaeA is known to control the expression of numerous secondary metabolite gene clusters. mdpi.com Its role has also been investigated in the basidiomycete Ganoderma lingzhi. nih.govfrontiersin.org

Research has demonstrated that LaeA acts as a positive regulator of ganoderic acid biosynthesis. nih.govfrontiersin.org Targeted deletion of the laeA gene in G. lingzhi led to a significant reduction in the production of ganoderic acids. nih.govnih.gov Further analysis using qRT-PCR revealed that the transcript levels of key biosynthetic genes in the MVA pathway were drastically decreased in the laeA deletion mutant. nih.gov Conversely, the constitutive overexpression of laeA resulted in an increased concentration of ganoderic acids. nih.govnih.gov These findings confirm that LaeA plays an essential role in regulating the ganoderic acid biosynthetic pathway, likely by influencing chromatin structure to make the biosynthetic genes accessible for transcription.

Table 2: Identified Regulatory Gene for this compound Biosynthesis

| Gene | Protein Product | Function | Effect of Deletion | Effect of Overexpression |

|---|---|---|---|---|

| laeA | LaeA Methyltransferase | A global regulator that positively controls the transcription of ganoderic acid biosynthetic genes. nih.govfrontiersin.org | Significantly reduced ganoderic acid concentration. nih.govnih.gov | Increased ganoderic acid concentration. nih.govnih.gov |

Transcriptomic and Metabolomic Profiling of Biosynthetic Pathways

The intricate biosynthetic pathway of this compound, a member of the ganoderma triterpenoids (GTs), is being progressively unraveled through the integrated application of transcriptomics and metabolomics. mdpi.com These advanced analytical techniques allow for a simultaneous survey of gene expression (as mRNA transcripts) and the resulting metabolite landscape within the producing organism, primarily the medicinal fungus Ganoderma lucidum. By correlating gene expression profiles with metabolite accumulation, researchers can identify key genes, enzymes, and regulatory factors involved in the synthesis of this compound and related compounds. mdpi.comnih.gov

This compound biosynthesis originates from the mevalonate (MVA) pathway, which constructs the precursor lanosterol from acetyl-CoA. mdpi.comscirp.org Lanosterol then undergoes a series of complex modifications, including oxidations and hydroxylations, catalyzed largely by cytochrome P450 (CYP450) enzymes, to yield the diverse array of triterpenoids. mdpi.comnih.gov Transcriptomic and metabolomic studies comparing different developmental stages of G. lucidum (mycelia, primordia, and fruiting body) have revealed significant variations in both gene expression and metabolite profiles. frontiersin.org

Research has shown that the total content of GTs is often highest in the primordium stage, followed by the fruiting body and mycelia. nih.gov Non-targeted metabolomic analysis has identified hundreds of metabolites, including a wide variety of triterpenoids, that differ significantly across these growth phases. mdpi.comfrontiersin.org For instance, one study detected 112 different triterpenes, with their concentrations changing dynamically between the primordia, mature fruiting body, and post-spore fruiting body stages. mdpi.comnih.gov

By combining these metabolite data with transcriptome analysis, specific genes involved in the MVA pathway and subsequent triterpenoid modifications have been pinpointed as crucial for production. Differentially expressed genes (DEGs) between stages with high and low triterpenoid content are flagged as potential key players. frontiersin.orgplos.org Studies have successfully identified and correlated the expression levels of genes encoding enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LSS) with GT accumulation. mdpi.comnih.gov Furthermore, specific transcription factors (TFs) and CYP450s that show significant correlation—either positive or negative—with the concentration of specific triterpenoids have been identified, providing targets for future genetic manipulation. mdpi.comfrontiersin.orgnih.gov

| Gene/Factor | Type | Proposed Function in Biosynthesis | Observed Correlation/Finding | Reference |

|---|---|---|---|---|

| HMGR | MVA Pathway Enzyme | Catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step. | Expression levels are often correlated with total GT production. Elicitors like methyl jasmonate enhance its expression. | mdpi.comnih.gov |

| SQS | MVA Pathway Enzyme | Catalyzes the first committed step towards sterol and triterpenoid synthesis from the central isoprenoid pathway. | Its expression is positively correlated with GT accumulation. | scirp.orgnih.gov |

| LSS (LAS) | MVA Pathway Enzyme | Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the direct precursor of GTs. | Expression is critical for the production of the triterpenoid skeleton. | mdpi.comnih.gov |

| CYP450s | Modification Enzyme | Catalyze various oxidation and hydroxylation reactions to convert lanosterol into diverse GTs. | Multiple CYP450 genes are differentially expressed and correlated with the production of specific triterpenoids. Four key CYP450s (CYP5150L8, CYP512U6, CYP5139G1, CYP512W2) have been identified. | mdpi.comnih.gov |

| Velvet family protein | Transcription Factor | Regulates secondary metabolite biosynthesis in response to developmental cues. | Identified as playing an important role in ganoderic acid biosynthesis during fruiting body formation. | nih.govfrontiersin.org |

| Homeobox TF | Transcription Factor | Regulates developmental processes and gene expression. | Found to be a vital regulator of gene expression at different developmental stages, influencing secondary metabolism. | nih.govfrontiersin.org |

Metabolic Engineering and Synthetic Biology Approaches for Enhanced this compound Production

Metabolic engineering and synthetic biology offer powerful strategies to enhance the production of valuable natural products like this compound. nih.govwikipedia.org These approaches involve the targeted modification of an organism's genetic and regulatory networks to optimize the metabolic flux towards the desired compound. wikipedia.org For this compound, efforts are primarily focused on engineering Ganoderma lucidum or developing heterologous production systems in more tractable organisms like yeast (Saccharomyces cerevisiae). sjtu.edu.cnnih.gov

A primary strategy in metabolic engineering is the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway. wikipedia.org In the context of this compound and other GTs, research has demonstrated that upregulating key genes in the MVA pathway can significantly boost yields. The overexpression of the homologous hmgr gene (encoding 3-hydroxy-3-methylglutaryl-CoA reductase) in G. lucidum resulted in engineered strains that accumulated significantly more ganoderic acids—achieving a twofold improvement—compared to the wild type. sjtu.edu.cnnih.gov Similarly, overexpressing genes for squalene epoxidase (SE) and lanosterol synthase (LSS) has been shown to increase the total content of GTs. nih.gov

Another effective approach is the co-expression of multiple pathway genes. Studies have found that simultaneously overexpressing both hmgr and se can have a synergistic effect, leading to a higher accumulation of ganoderic acids than the overexpression of either gene alone. nih.gov This suggests that addressing multiple bottlenecks within the pathway can lead to more substantial improvements in production. nih.gov

Blocking or downregulating competing metabolic pathways that divert precursors away from this compound synthesis is another key strategy. By minimizing the metabolic flux towards other compounds, more precursors like acetyl-CoA and lanosterol become available for GT production.

Synthetic biology extends these concepts by enabling the construction of novel pathways in heterologous hosts. frontiersin.org The entire biosynthetic pathway for a target molecule can be transferred to a host organism like E. coli or S. cerevisiae, which are often easier and faster to cultivate. sjtu.edu.cn For GTs, this involves identifying all the necessary genes, particularly the specific cytochrome P450s that convert lanosterol into this compound, and expressing them in the host. This approach holds potential for creating microbial cell factories for the scalable and cost-effective production of this compound. mdpi.comnih.gov

| Strategy | Target Gene(s) | Host Organism | Key Finding/Result | Reference |

|---|---|---|---|---|

| Homologous Overexpression | hmgr (3-hydroxy-3-methylglutaryl-CoA reductase) | Ganoderma lucidum | Achieved a twofold improvement in ganoderic acid biosynthesis compared to the wild-type strain. | sjtu.edu.cnnih.gov |

| Homologous Overexpression | SE (squalene epoxidase) | Ganoderma lucidum | Overexpression promoted the biosynthesis of ganoderic acids. | nih.gov |

| Homologous Overexpression | LSS (lanosterol synthase) | Ganoderma lucidum | Overexpression was shown to increase the content of ganoderic acids. | nih.gov |

| Gene Co-expression | SE and hmgr | Ganoderma lucidum | The co-expressed strain produced a higher acid content than strains with single gene overexpression, demonstrating a synergistic effect. | nih.gov |

| Heterologous Expression | CYP5150L8 | Saccharomyces cerevisiae | Successfully achieved heterologous production of 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key intermediate. | nih.gov |

| Elicitor Treatment | Multiple MVA pathway genes (e.g., Hmgr, Sqs) | Ganoderma lucidum | Addition of 10 mM Ca2+ resulted in a threefold increase in total GT production, accompanied by higher expression of LS, HMGR, and SQS. | scirp.org |

Preclinical and in Vitro Investigation of Ganoderiol a Biological Activities

Cellular and Molecular Mechanisms in Antineoplastic Research

Investigations into Ganoderiol A have primarily utilized in vitro models to understand its impact on cancer cell behavior. Much of the existing research has been conducted using a this compound-enriched extract (GAEE), and the findings are attributed to this extract unless specified otherwise.

Modulation of Cell Cycle Progression (e.g., G1-S, G2/M arrest)

The cell cycle is a series of events that leads to cell division and replication. Its dysregulation is a hallmark of cancer, making it a key target for anticancer therapies. biorxiv.org Some triterpenoids from Ganoderma lucidum have been shown to arrest the cell cycle at various phases.

Specifically, studies on a this compound-enriched extract (GAEE) in highly metastatic breast cancer (MDA-MB-231) cells showed it had only a slight influence on cell cycle progression at the non-toxic concentrations tested. researchgate.net In contrast, the related compound Ganoderiol F has been demonstrated to induce significant cell cycle arrest in the G1 phase in MDA-MB-231 cells. nih.gov This G1 arrest was associated with the downregulation of key cell cycle regulatory proteins. nih.govresearchgate.net

Table 1: Effect of Ganoderiol F on Cell Cycle Regulatory Proteins in MDA-MB-231 Cells

| Protein | Effect | Phase of Action |

|---|---|---|

| Cyclin D | Downregulated | G1 |

| CDK4 | Downregulated | G1 |

| CDK6 | Downregulated | G1 |

| Cyclin E | Downregulated | G1/S Transition |

| CDK2 | Downregulated | G1/S Transition |

Source: nih.govresearchgate.net

This evidence suggests that while other ganoderiols actively modulate cell cycle progression, the specific role of this compound in this process requires further investigation with the purified compound.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. researchgate.netthermofisher.com

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP). mdpi.com This process leads to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3. mdpi.comfrontiersin.org

In studies using a this compound-enriched extract (GAEE) on MDA-MB-231 breast cancer cells, western blot analysis revealed changes in key proteins of the intrinsic apoptotic pathway. researchgate.net The treatment resulted in a decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. Furthermore, the extract led to the cleavage of PARP and a reduction in pro-caspase-9 levels, indicating the activation of the caspase cascade. researchgate.net

Table 2: Modulation of Intrinsic Apoptosis Proteins by this compound-Enriched Extract (GAEE) in MDA-MB-231 Cells

| Protein | Function | Effect of GAEE |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased |

| Bax | Pro-apoptotic | Increased |

| Pro-caspase-9 | Initiator caspase | Decreased (indicating activation) |

| PARP | DNA repair enzyme, cleaved during apoptosis | Cleavage observed |

Source: researchgate.net

These findings strongly suggest that a this compound-enriched extract can trigger the mitochondrial pathway of apoptosis.

The extrinsic pathway is initiated by the binding of extracellular ligands, such as Fas ligand (FasL), to death receptors on the cell surface, like Fas. thermofisher.comnih.gov This interaction recruits the adaptor protein FADD, which in turn activates the initiator caspase-8, leading to a downstream caspase cascade. researchgate.netthermofisher.comfrontiersin.org

Currently, there is no available scientific literature detailing the specific effects of this compound on the extrinsic apoptosis pathway. Research has not yet explored its impact on key components of this pathway, such as the expression or activation of Fas, FADD, or caspase-8. Therefore, the role of this compound in death receptor-mediated apoptosis remains an uninvestigated area.

Intrinsic (Mitochondrial) Apoptosis

Suppression of Cell Adhesion and Migration

Cell adhesion and migration are critical processes in cancer metastasis. A key study demonstrated that a this compound-enriched extract (GAEE) significantly inhibits the adhesion and migration of highly metastatic MDA-MB-231 breast cancer cells in a concentration-dependent manner. researchgate.net

The molecular mechanism behind this inhibition was found to involve the FAK-SRC-paxillin cascade. GAEE treatment was shown to decrease the active forms of focal adhesion kinase (FAK) and disrupt the interaction between FAK and the proto-oncogene tyrosine-protein kinase Src. researchgate.net This disruption leads to the deactivation of paxillin, a key scaffolding protein involved in cell adhesion and migration. researchgate.net

Furthermore, the extract was found to downregulate the expression of Rho GTPases, specifically RhoA, Rac1, and Cdc42. researchgate.net These small GTP-binding proteins are crucial regulators of the actin cytoskeleton, and their inhibition impairs cell motility and the formation of actin assemblies necessary for migration. researchgate.net

Table 3: Summary of this compound-Enriched Extract (GAEE) Effects on Cell Adhesion and Migration in MDA-MB-231 Cells

| Cellular Process | Key Proteins/Pathways Affected | Observed Effect of GAEE |

|---|---|---|

| Cell Migration | Wound-healing & Transwell Assays | Concentration-dependent inhibition |

| Cell Adhesion | Adhesion Assay | Concentration-dependent inhibition |

| Signaling Cascade | FAK-SRC-Paxillin Pathway | Decreased active FAK, disrupted FAK-SRC interaction, deactivated paxillin |

| Cytoskeletal Regulation | Rho GTPases (RhoA, Rac1, Cdc42) | Downregulated expression |

Source: researchgate.net

These findings highlight a significant anti-metastatic potential for extracts containing this compound by directly targeting the cellular machinery responsible for cancer cell movement and attachment.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ganoderiol F |

| Ganoderic Acid |

| Bcl-2 |

| Bax |

| PARP |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| Cyclin D |

| Cyclin E |

| CDK2 |

| CDK4 |

| CDK6 |

| FAK (Focal Adhesion Kinase) |

| Src (Proto-oncogene tyrosine-protein kinase) |

| Paxillin |

| RhoA |

| Rac1 |

| Cdc42 |

| Fas |

| FasL (Fas Ligand) |

Involvement of Focal Adhesion Kinase (FAK)-SRC-Paxillin Cascade

Targeting of Key Molecular Pathways and Proteins

While various triterpenoids from Ganoderma species have been shown to influence cell cycle progression, direct evidence specifically implicating this compound in the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/CDK6) is not prominent in the available research. Studies have identified a related compound, Ganoderiol F, as a potent inhibitor of the cell cycle. nih.govresearchgate.net Ganoderiol F has been shown to down-regulate the expression of CDK4 and CDK6, as well as Cyclin D, leading to cell cycle arrest in the G1 phase in breast cancer cells. nih.govresearchgate.nettandfonline.com Although this compound is a major bioactive compound from Ganoderma lucidum, the specific role of inhibiting CDK4/CDK6 is more clearly attributed to Ganoderiol F in current scientific literature. nih.govtandfonline.com

The regulation of key proteins involved in apoptosis and cell proliferation, such as c-Myc and the Bcl-2 family, is a critical aspect of anti-cancer activity. However, specific data from preclinical investigations focusing solely on this compound's direct impact on these proteins are limited. The available research more definitively links other Ganoderma triterpenoids to this mechanism. For instance, studies on Ganoderiol F have shown that it effectively down-regulates the anti-apoptotic proteins c-Myc, Bcl-2, and Bcl-w in human breast cancer cells, which contributes to the induction of apoptosis. nih.govresearchgate.net While this compound is known to have anti-proliferative properties, the detailed molecular mechanism concerning its specific regulation of c-Myc and Bcl-2 family members requires further investigation to distinguish its effects from those of other related ganoderiols. plos.orgnih.gov

Regulation of c-Myc and Bcl-2 Family Proteins

Immunomodulatory Effects of this compound

Triterpenoids as a class of compounds from Ganoderma lucidum are recognized for their immunomodulatory activities. nih.govresearchgate.netmdpi.com These molecules, alongside polysaccharides, are considered key bioactive components responsible for the fungus's effects on the immune system. nih.govmdpi.com The immunomodulating effects of Ganoderma are extensive, impacting innate and adaptive immunity by affecting cells such as T and B lymphocytes, macrophages, and natural killer cells, and by modulating the release of cytokines. nih.gov While this compound is a prominent triterpenoid (B12794562) found in Ganoderma lucidum, specific studies detailing its unique and direct immunomodulatory mechanisms are not extensively covered in the current body of research. The general activity is often attributed to the broader class of triterpenoids or to polysaccharide fractions. nih.govresearchgate.net

Activation of Immune Effector Cells (e.g., T lymphocytes, macrophages, NK cells)

While specific studies focusing solely on this compound's direct activation of immune effector cells are limited, the broader context of triterpenoids from Ganoderma lucidum suggests a potential role in immunomodulation. Triterpenoids from Ganoderma species are known to affect the immune system. mdpi.com The immunomodulatory effects of substances from G. lucidum include the activation of immune cells like T lymphocytes, macrophages, and natural killer (NK) cells. mdpi.comresearchgate.netnih.gov This activation can lead to the production of cytokines, which are crucial for immune responses. mdpi.comresearchgate.net

Polysaccharides from G. lucidum, for example, have been shown to stimulate the production of macrophages, NK cells, and T lymphocytes. mdpi.com While this compound is a triterpenoid, not a polysaccharide, the general immunomodulatory properties of G. lucidum extracts provide a basis for investigating the specific effects of its individual components. For instance, fungal immunomodulatory proteins (FIPs) from G. lucidum can activate various immune cells, including lymphocytes, NK cells, dendritic cells, and macrophages. thepab.org

Modulation of Cytokine Production

The modulation of cytokine production is a key aspect of the immunomodulatory activity of compounds derived from Ganoderma lucidum. While direct evidence for this compound's effect on cytokine production is not extensively detailed in the available research, related compounds and extracts from G. lucidum have demonstrated significant activity.

For instance, polysaccharides from G. lucidum can stimulate the production of several cytokines, including interleukin-1β (IL-1β), IL-6, tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ) in human monocyte-macrophages and T-lymphocytes. ffhdj.com These polysaccharides have also been shown to enhance cytokine production by splenocytes and macrophages. amegroups.cn Furthermore, treatment with G. lucidum polysaccharides can modulate the production of cytokines such as IL-2 and TNF, which are relevant to the function of cytokine-induced killer (CIK) cells. researchgate.net In older women, supplementation with G. lucidum dry extract led to increased gene expression of several cytokines, including IL-10, IL-6, and IFN-γ in CD4+ lymphocytes. nih.gov

While these findings primarily relate to polysaccharides, some triterpenoids from G. lucidum have also been studied. For example, Ganoderic acid C1 was found to suppress TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. nih.gov Given that this compound is a triterpenoid from the same source, it is plausible that it may also possess cytokine-modulating properties, though specific studies are needed to confirm this.

Activity against the Complement System

Certain triterpenoids isolated from the spores of Ganoderma lucidum have demonstrated notable activity against the complement system, a critical component of the innate immune response. Specifically, some of these compounds have been shown to inhibit the classical pathway of the complement system.

While this compound itself was not highlighted as having the strongest anti-complement activity in the available studies, other closely related triterpenoid alcohols from G. lucidum spores, such as ganoderiol F, ganodermanondiol, and ganodermanontriol, exhibited potent inhibitory effects. researchgate.netnih.gov For instance, ganoderiol F showed strong anti-complement activity with an IC50 value of 4.8 µM. nih.gov The potency of these triterpene alcohols in inhibiting the classical pathway was observed to increase with the number of hydroxymethyl groups on their side chain. researchgate.netnih.gov In contrast, ganoderic acids, which have a carboxyl group in their side chain, showed little activity. nih.gov

One study identified ergosterol (B1671047) and ganoderic acid Sz as having potent anti-complement activity with IC50 values of 52.0 and 44.6 µM, respectively, while ganoderic acid A was found to be inactive. nih.gov This suggests that specific structural features are crucial for this biological activity.

Antiviral Properties of this compound

This compound has been identified among the triterpenoids from Ganoderma lucidum that exhibit antiviral properties, particularly against the human immunodeficiency virus (HIV).

Inhibition of HIV-1 Protease Activity

Research has shown that this compound is a moderately active inhibitor of HIV-1 protease (PR). nih.govcanited.com In one study, this compound, along with other triterpenoids like ganoderic acid B, ganoderiol B, and ganoderic acid H, demonstrated a 50% inhibitory concentration (IC50) in the range of 0.17-0.23 mM against HIV-1 PR. nih.govresearchgate.net Another report confirmed this moderate inhibitory activity, with an IC50 of 0.17 mM. canited.com

| Compound | Biological Activity | IC50 (mM) | Source |

| This compound | Inhibition of HIV-1 Protease | 0.17-0.23 | nih.govresearchgate.net |

| Ganoderic Acid B | Inhibition of HIV-1 Protease | 0.17-0.23 | nih.gov |

| Ganoderiol B | Inhibition of HIV-1 Protease | 0.17-0.23 | nih.gov |

| Ganoderic Acid C1 | Inhibition of HIV-1 Protease | 0.17-0.23 | nih.gov |

| Ganoderic Acid H | Inhibition of HIV-1 Protease | 0.17-0.23 | nih.gov |

Antioxidant Mechanisms of this compound

While specific studies detailing the antioxidant mechanisms of this compound are not extensively available, the antioxidant properties of extracts and other compounds from Ganoderma lucidum are well-documented. mdpi.comfrontiersin.org Triterpenoids, as a class of compounds found in G. lucidum, are known to contribute to these effects. mdpi.comfrontiersin.org

Enzyme Modulatory Activities

Triterpenoids from Ganoderma lucidum, including this compound, have been shown to modulate the activity of various enzymes. One of the most notable enzyme modulatory activities of this compound is its inhibition of HIV-1 protease, as detailed in section 4.3.1. nih.govcanited.comsci-hub.se

Beyond this, other triterpenoids from G. lucidum have been found to inhibit other enzymes. For example, some ganoderic acids have been identified as inhibitors of farnesyl protein transferase (FTP), an enzyme involved in cancer development. sci-hub.se Additionally, certain triterpenoids have shown inhibitory activity against aldose reductase and α-glucosidase, which are relevant to glucose metabolism and diabetic complications. sci-hub.se

While the primary reported enzyme modulatory activity for this compound is its effect on HIV-1 protease, the diverse activities of other Ganoderma triterpenoids suggest a potential for broader enzyme-inhibiting or -modulating effects that warrant further investigation.

Inhibition of 5α-reductase

5α-reductase is a critical enzyme in androgen metabolism, responsible for converting testosterone (B1683101) into the more potent dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is a key strategy in managing conditions such as benign prostatic hyperplasia. Research has identified various triterpenoids from Ganoderma lucidum as inhibitors of 5α-reductase. researchgate.netresearchgate.net this compound is among the specific "ganoderma alcohols" that have been proven to possess 5α-reductase inhibitory activity. researchgate.netresearchgate.net While its inhibitory role is established, specific quantitative data such as IC₅₀ values for this compound are not detailed in the available research, which has more extensively quantified the activity of other related triterpenoids like Ganoderic acid DM. nih.gov

Table 1: 5α-reductase Inhibitory Activity of this compound

| Compound | Biological Source | Activity | Quantitative Data (IC₅₀) |

|---|

α-Glucosidase Inhibitory Activity

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars, playing a crucial role in post-meal blood glucose levels. Inhibitors of this enzyme can help manage hyperglycemia. While numerous compounds from Ganoderma species have been investigated for this property, current research has not demonstrated α-glucosidase inhibitory activity for this compound itself. Studies have instead highlighted other related compounds, such as Ganoderol B, as potent inhibitors of this enzyme. mdpi.comresearchgate.netnih.gov

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of endocannabinoids like anandamide. Inhibiting FAAH can enhance endocannabinoid signaling, which is a therapeutic target for managing pain and neuroinflammation. Investigations into triterpenoids from Ganoderma lucidum have shown that many of these compounds can inhibit the activity of FAAH. researchgate.netresearchgate.net this compound has been identified as a constituent in these bioactive extracts and is implicated among the triterpenoids that exhibit FAAH inhibitory action without showing cytotoxicity. ebin.pub Specific inhibitory rates for this compound have not been individually quantified in the reviewed studies.

Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity of this compound

| Compound | Biological Source | Activity | Quantitative Data |

|---|

Other Investigated Biological Activities of this compound

Beyond direct enzymatic inhibition, the therapeutic potential of this compound has been explored in the contexts of neuroprotection and the emerging field of senotherapeutics.

Senotherapeutic Effects (Anti-Senescence)

Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and age-related diseases. Senotherapeutics are a class of drugs that target senescent cells. A recent study has identified a triterpenoid complex from G. lucidum as a novel senolytic agent that can selectively eliminate senescent cancer cells. frontiersin.orgnih.gov this compound was identified as one of the five major triterpenoids within this active complex. frontiersin.orgnih.gov This complex was found to induce apoptosis in senescent hepatocellular carcinoma cells, reduce markers of senescence, and inhibit the senescence-associated secretory phenotype (SASP), which is known to promote inflammation and cancer progression. frontiersin.org

Table 3: Senotherapeutic Effects of the Triterpenoid Complex Containing this compound

| Bioactive Agent | Components | Investigated Effect | Key Findings |

|---|

Anti-Obesity Research Perspectives

This compound, a lanostane-type triterpene isolated from mushrooms of the Ganoderma genus, is a subject of growing interest within the field of obesity research. While direct and extensive studies focusing exclusively on this compound are still developing, its therapeutic potential is largely inferred from the significant body of preclinical and in vitro research conducted on the broader class of lanostane (B1242432) triterpenes derived from Ganoderma species. researchgate.netmdpi.com These compounds are recognized as major bioactive secondary metabolites of Ganoderma lucidum and have been reported to possess blood fat-reducing effects. mdpi.comsci-hub.se

The primary model for investigating the anti-obesity potential of these compounds has been the murine 3T3-L1 preadipocyte cell line. researchgate.netnih.gov This well-established in vitro model allows researchers to study adipogenesis—the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. An increase in the size and number of adipocytes due to excessive lipid accumulation is a hallmark of obesity. researchgate.net Research perspectives for this compound are therefore shaped by findings that demonstrate the ability of related Ganoderma triterpenes to intervene in this critical process.

The molecular mechanism underpinning the anti-adipogenic activity of Ganoderma triterpenes involves the modulation of key transcription factors that orchestrate fat cell development. researchgate.netthieme-connect.com Studies on various lanostane triterpenes isolated from G. lucidum show a consistent pattern of inhibiting adipocyte differentiation by downregulating the expression of master regulators such as Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). researchgate.netsci-hub.sejmb.or.kr These two transcription factors work in concert to activate the genetic program for adipogenesis.

Furthermore, the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis (the synthesis of fatty acids and triglycerides), is also suppressed by these compounds. researchgate.netthieme-connect.com By inhibiting PPARγ, C/EBPα, and SREBP-1c, Ganoderma triterpenes effectively reduce the accumulation of triglycerides within the differentiating adipocytes. researchgate.netthieme-connect.com For instance, one study demonstrated that the compound t-butyl lucidenate B, a lanostane triterpene from G. lucidum, significantly reduced triglyceride accumulation in 3T3-L1 cells and suppressed the gene expression of PPARγ, C/EBPα, and SREBP-1c in a dose-dependent manner. researchgate.netthieme-connect.com

These findings form the foundation for future research into this compound. The prevailing hypothesis is that this compound, sharing the core lanostane structure, likely exerts similar inhibitory effects on adipogenesis and lipid accumulation. Future preclinical investigations are anticipated to isolate this compound and specifically test its efficacy and molecular actions in 3T3-L1 cells and potentially in animal models of diet-induced obesity. Such studies would aim to confirm its role in downregulating the PPARγ, C/EBPα, and SREBP-1c signaling cascade, thereby validating its potential as a therapeutic agent for further development in the context of obesity and related metabolic disorders. mdpi.comfoodandnutritionresearch.net

Table 1: Summary of In Vitro Anti-Adipogenic Activity of Related Lanostane Triterpenes from Ganoderma

This table summarizes experimental findings on lanostane triterpenes structurally related to this compound. The data is derived from studies using the 3T3-L1 preadipocyte model, which is standard for assessing anti-obesity potential at the cellular level.

| Compound/Extract | Source Organism | Key Findings in 3T3-L1 Cells | Molecular Targets Affected | Reference(s) |

| t-Butyl lucidenate B | Ganoderma lucidum | Significantly reduced triglyceride accumulation by 72% at 80 µM. | Downregulated mRNA expression of PPARγ, C/EBPα, and SREBP-1c. | researchgate.netthieme-connect.com |

| Lanostane Triterpenes (General) | Ganoderma lucidum | Exhibited inhibitory effects on adipocyte differentiation. | Mediated by downregulation of PPARγ2, C/EBPα, and SREBP-1c gene expression. | researchgate.net |

| Butyl ganoderate A & B | Ganoderma lucidum | Showed considerable inhibitory effects on adipogenesis. | Not specified. | scielo.org.mx |

| Butyl lucidenate N & A | Ganoderma lucidum | Showed considerable inhibitory effects on adipogenesis. | Not specified. | scielo.org.mx |

Structure Activity Relationship Sar Studies and Derivatization of Ganoderiol a

Correlating Ganoderiol A Structural Features with Biological Activities

The biological activity of this compound is intrinsically linked to its specific chemical structure, which is characterized by a lanostane (B1242432) skeleton with key functional groups and unsaturation patterns. The core structure features a 3β-hydroxyl group and a conjugated Δ⁷,⁹⁽¹¹⁾-diene system.

Research suggests that these structural motifs are crucial determinants of its bioactivity:

Hydroxyl Groups : The presence and position of hydroxyl (-OH) groups are critical. The 3β-hydroxyl group in this compound is thought to facilitate hydrogen bonding with biological targets. Studies on related triterpenoids show that hydroxyl groups at positions C-3, C-7, and C-15 are valuable for potent aldose reductase inhibition. nih.govresearchgate.net In comparison to compounds with aldehyde groups, the hydroxyl groups on this compound are suggested to favor immunomodulatory effects.

Conjugated Diene System : The conjugated double bond system (Δ⁷,⁹⁽¹¹⁾) is a key feature for enhancing anticancer activity. This system is believed to stabilize reactive intermediates or improve binding affinity to molecular targets like DNA or proteins. This conjugated system is a recurring feature in many bioactive Ganoderma triterpenoids. nih.gov

Side Chain : While the core structure is important, the side chain also significantly influences biological activity. For instance, SAR analyses on other lanostane-type triterpenoids have shown that the side chain structure can greatly affect α-glucosidase inhibitory activity. researchgate.net The presence of a carboxyl group in the side chain of ganoderic acids has been identified as essential for their aldose reductase inhibitory activity and 5α-reductase inhibitory activity. nih.govresearchgate.net

This compound has demonstrated moderate inhibitory activity against HIV-1 protease (HIV-1 PR). researchgate.net This activity is part of a broader spectrum of effects observed in Ganoderma triterpenoids, which are known to inhibit cholesterol biosynthesis and exhibit cytotoxicity against various cancer cell lines. scielo.org.mx

Chemical Modification and Semisynthesis of this compound Analogs

The chemical modification of natural triterpenoids like this compound is a key strategy for exploring and enhancing their therapeutic potential. Although literature specifically detailing the semisynthesis of this compound analogs is limited, principles derived from related compounds offer significant insight.

General strategies for modification include oxidation, reduction, and substitution reactions. For example, the reduction of a related compound, Ganoderal A (which has a C-26 aldehyde), can yield a ganoderol. Conversely, oxidation of such compounds can produce ganoderic acids, which possess their own distinct anti-inflammatory and anti-tumor properties.

The synthesis of related Ganoderma triterpenoids has been achieved, demonstrating the feasibility of complex chemical transformations on the lanostane skeleton. The first total synthesis of ganodermanontriol, a bioactive lanostane triterpene, along with its stereoisomers, involved key steps like the stereoselective reconstruction of a trisubstituted alkene and the formation of the characteristic Δ⁷,⁹⁽¹¹⁾-diene core via the acidic opening of an epoxide. researchgate.netnih.gov Such synthetic routes could potentially be adapted to create novel analogs of this compound with modified side chains or altered stereochemistry to probe and optimize biological activity.

Furthermore, derivatization techniques such as esterification have been successfully applied to other triterpenoids to create more potent bioactive agents. mdpi.com These approaches could be systematically applied to this compound to generate a library of analogs for comprehensive SAR studies.

Comparative Analysis of this compound and Related Ganoderma Triterpenoids (e.g., Ganoderiol F, Ganoderic Acids)

The biological activities of Ganoderma triterpenoids are highly dependent on their specific structures. Comparing this compound with its close relatives, such as Ganoderiol F and various ganoderic acids, highlights the structural nuances that dictate their effects.

This compound and Ganoderiol F share the same lanostane core and Δ⁷,⁹⁽¹¹⁾-diene system but differ in their side chain hydroxylation, which influences their specific antiviral activities. Ganoderiol F has been identified as a potent anti-HIV-1 agent. researchgate.netmdpi.com this compound, along with ganoderic acids B and H, has shown moderate activity as an inhibitor of HIV-1 protease. researchgate.netmdpi.com

Ganoderic acids are distinguished from ganoderiols by the presence of a carboxylic acid group on the side chain and often different oxidation patterns on the tetracyclic ring system. nih.govfrontiersin.org For example, Ganoderic Acid T is significantly more potent against L1210 leukemia cells than this compound. This enhanced potency is attributed to its multiple hydroxyl groups and a 7-oxo group, which likely improve cellular uptake and target binding. The activity of some ganoderic acids in invasive breast cancer has been linked to hydroxylation at positions C-7 and C-15. researchgate.net

The following table provides a comparative overview of this compound and other selected Ganoderma triterpenoids.

Table of Mentioned Compounds

Future Directions in Ganoderiol a Academic Research

Advanced Mechanistic Studies using "Omics" Technologies

To fully understand the biological effects of Ganoderiol A, future research must move beyond single-pathway analyses to a more holistic systems-level approach. The application of "omics" technologies, which allow for the large-scale characterization of pools of biological molecules, is crucial for this endeavor. srpublication.commdpi.com These technologies include genomics (study of genes), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites). srpublication.comhumanspecificresearch.org

By integrating these platforms, researchers can uncover the complex molecular mechanisms of this compound. For instance, transcriptomics and proteomics can identify which genes and proteins are differentially expressed in cells upon treatment with this compound, revealing its primary molecular targets and the signaling cascades it modulates. Metabolomics can shed light on the downstream functional consequences by analyzing changes in the cellular metabolic profile. This integrated multi-omics approach has already been proposed and utilized to understand the biosynthesis of other active compounds in G. lucidum and holds immense promise for elucidating the complete mechanism of action for this compound. sjtu.edu.cnsemanticscholar.org Such studies will be instrumental in identifying novel biomarkers for its activity and understanding the intricate network of interactions it influences within the cell. mdpi.com

| "Omics" Technology | Definition | Potential Application in this compound Research |

|---|---|---|

| Genomics | The study of an organism's complete set of DNA (genome). humanspecificresearch.org | Identifying genetic predispositions that may influence sensitivity to this compound treatment. |

| Transcriptomics | The analysis of the complete set of RNA transcripts in a cell at a specific time. mdpi.comhumanspecificresearch.org | Determining the genes that are up- or down-regulated by this compound to identify affected signaling pathways. |

| Proteomics | The large-scale study of proteins, their structures, and their functions. srpublication.comhumanspecificresearch.org | Identifying the specific proteins that directly bind to or are functionally altered by this compound, revealing its molecular targets. |

| Metabolomics | The comprehensive analysis of metabolites within a biological system. srpublication.comhumanspecificresearch.org | Assessing the functional impact of this compound on cellular processes like energy metabolism, and identifying downstream biomarkers of its effect. |

Exploration of Synergistic Effects with other Bioactive Compounds

A significant future research avenue is the investigation of this compound's synergistic potential when combined with other bioactive compounds. It is known that the therapeutic effects of G. lucidum may arise from the additive or synergistic action of its various constituents, such as triterpenes and polysaccharides. cabidigitallibrary.orgingentaconnect.com Preclinical studies have already shown that combining G. lucidum triterpenoids (GLTs) with conventional chemotherapeutic drugs can lead to enhanced anti-cancer effects. nih.govresearchgate.net

Future studies should systematically evaluate the effects of combining this compound with:

Other Ganoderma compounds: Investigating combinations with other triterpenoids (e.g., Ganoderic Acid) or with polysaccharide fractions from G. lucidum could reveal enhanced therapeutic efficacy. cabidigitallibrary.org

Conventional chemotherapeutic agents: Research has demonstrated that co-encapsulation of GLTs with drugs like Paclitaxel, Doxorubicin, and Cisplatin resulted in enhanced cytotoxicity against cancer cells. nih.govnih.gov Similar studies focused specifically on this compound could establish its potential as an adjunct therapy to reduce the required dosage of toxic chemotherapy drugs and overcome drug resistance.

These investigations could pave the way for developing potent combination therapies with improved efficacy and potentially fewer side effects.

| Compound Class | Specific Examples | Observed Synergistic Effect with G. lucidum Triterpenoids (GLTs) |

|---|---|---|

| Chemotherapeutic Drugs | Paclitaxel, Doxorubicin, Cisplatin, 5-Fluorouracil, Gemcitabine, Etoposide, Vinblastine. nih.gov | Enhanced cytotoxicity against cancer cells and improved antitumor activity in preclinical models. nih.govnih.gov |

| G. lucidum Polysaccharides | β-D-glucans. cabidigitallibrary.org | Stimulation of immune function combined with direct suppression of cancer cell growth by triterpenes. cabidigitallibrary.org |

Development of Novel Research Methodologies for this compound Investigation

Advancements in research methodologies offer new opportunities to accelerate the study of this compound. Future research should leverage these novel approaches to gain deeper insights more efficiently.

In Silico Modeling: Computational methods like molecular docking and molecular dynamics simulations are powerful tools for predicting the biological targets of natural compounds. A recent study used such methods to model the interaction between this compound and the adenomatous polyposis coli (APC) gene, a key factor in colorectal cancer, providing a basis for further experimental validation. researchgate.net This approach can be expanded to screen this compound against vast libraries of protein targets to quickly identify promising therapeutic avenues.

High-Content Screening (HCS): HCS platforms enable the rapid and automated analysis of cellular responses to a compound. This technology was successfully used to identify another Ganoderma triterpenoid (B12794562), Ganoderic Acid A, as a potent anti-senescent compound. nih.gov A similar HCS approach could be employed to screen this compound for a wide range of previously unknown activities, such as effects on angiogenesis, cellular senescence, or immune cell modulation.

Biotechnological Production: Progress in synthetic biology and metabolic engineering can lead to novel methods for producing this compound. The development of "smart" higher-fungus cell factories could not only increase the yield of this compound but also facilitate the creation of novel derivatives with improved potency or modified properties. sjtu.edu.cn

| Methodology | Description | Application for this compound Research |

|---|---|---|

| Molecular Docking & Simulation | Computational techniques to predict the interaction between a molecule and a protein target. researchgate.net | Rapidly screen and identify potential protein targets for this compound, predicting its mechanism of action. researchgate.net |

| High-Content Screening (HCS) | Automated microscopy and image analysis to simultaneously measure multiple cellular parameters. nih.gov | Efficiently screen for new biological activities of this compound across various cell models and disease states. |

| Synthetic Biology / Cell Factories | Engineering microbial cells for the optimized production of specific compounds. sjtu.edu.cn | Enhance the sustainable production of this compound and create novel, structurally modified analogues for further testing. sjtu.edu.cn |

Applications in Preclinical Drug Discovery and Development Pipeline (excluding clinical trials)

For this compound to progress as a potential therapeutic agent, it must follow a rigorous preclinical drug discovery and development pipeline. frontiersin.org This process involves moving from initial discovery to comprehensive testing in non-human systems to establish a foundation of efficacy and safety. frontiersin.orgru.nl

The preclinical journey for this compound will involve several key stages:

Target Validation and Hit-to-Lead Optimization: While initial targets are being identified, further studies must validate these targets. Medicinal chemistry efforts can then be used to synthesize analogues of this compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

In Vitro Efficacy Testing: The compound must be rigorously tested across a wide panel of cell lines and in various functional assays. Existing research has shown that a this compound-enriched extract can suppress the migration and adhesion of highly invasive breast cancer cells by inhibiting the FAK-SRC-Paxillin signaling pathway. nih.gov This forms a strong basis for more extensive in vitro studies.

In Vivo Animal Models: Following promising in vitro results, this compound must be evaluated in animal models of disease. These studies are critical for assessing its efficacy in a complex biological system, as well as its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and safety profile. The progression of other Ganoderma triterpenoids, such as Ganoderic Acid A, through preclinical animal models for conditions like cellular senescence provides a roadmap for this compound's potential path. nih.gov

Successful navigation of this preclinical pipeline is a prerequisite before any consideration for clinical trials in humans.

| Preclinical Stage | Objective | Status/Potential for this compound |

|---|---|---|

| Target Identification & Validation | To identify the specific molecular target(s) through which the compound exerts its effect. ru.nl | Initial targets suggested (e.g., FAK-SRC-Paxillin pathway); requires further validation and screening. nih.gov |

| Lead Optimization | To chemically modify the lead compound to enhance efficacy, safety, and pharmacokinetic properties. frontiersin.org | Future stage; would involve synthesizing and testing derivatives of the natural this compound structure. |